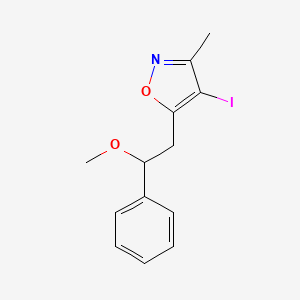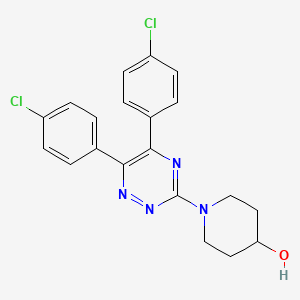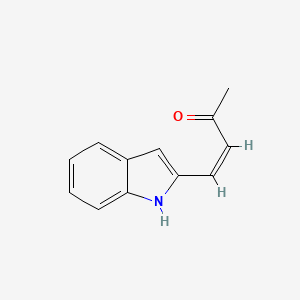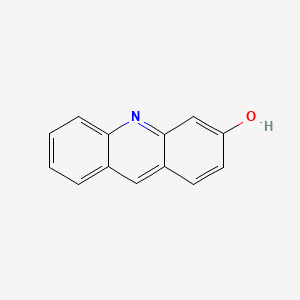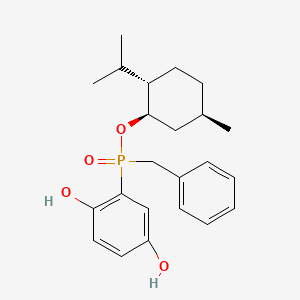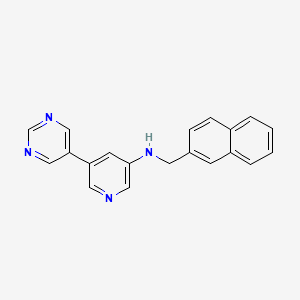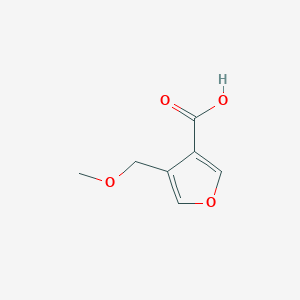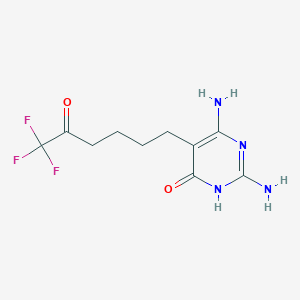
2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound, with its unique trifluoromethyl group, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-ketoesters.
Introduction of the Trifluoromethyl Group: Using reagents such as trifluoroacetic acid or trifluoromethyl iodide under specific conditions.
Functional Group Modifications: Introducing the amino groups and the hexyl side chain through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one can undergo several types of chemical reactions:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups like alkyl or aryl groups.
科学的研究の応用
2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for 2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Binding to enzymes, receptors, or nucleic acids.
Pathways Involved: Modulating signaling pathways, inhibiting or activating enzymes, or altering gene expression.
類似化合物との比較
Similar Compounds
2,6-Diaminopyrimidin-4(1H)-one: Lacks the trifluoromethyl group and hexyl side chain.
5-Trifluoromethyluracil: Contains a trifluoromethyl group but differs in other substituents.
6-Amino-2,4-dihydroxypyrimidine: Similar core structure but different functional groups.
Uniqueness
The presence of the trifluoromethyl group and the hexyl side chain in 2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one may confer unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and potential for specific biological interactions.
特性
CAS番号 |
647831-31-0 |
|---|---|
分子式 |
C10H13F3N4O2 |
分子量 |
278.23 g/mol |
IUPAC名 |
2,4-diamino-5-(6,6,6-trifluoro-5-oxohexyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H13F3N4O2/c11-10(12,13)6(18)4-2-1-3-5-7(14)16-9(15)17-8(5)19/h1-4H2,(H5,14,15,16,17,19) |
InChIキー |
MBFIKHBJTNDHQK-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)C(F)(F)F)CC1=C(N=C(NC1=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)
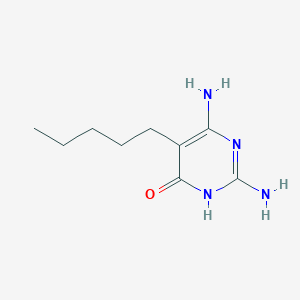
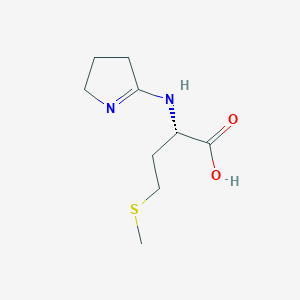


![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)
